molecular formula C17H15N3O2S B5438362 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholino)methanone

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholino)methanone

Cat. No.: B5438362
M. Wt: 325.4 g/mol
InChI Key: ZRLDDVZFFNSZHJ-UHFFFAOYSA-N
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Description

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholino)methanone is a synthetic chemical compound featuring a benzothiazole core linked to a morpholino-containing pyridine moiety. This structure combines privileged scaffolds known in medicinal chemistry for their diverse biological activities, making it a candidate for investigation in various biochemical and pharmacological research applications. The benzothiazole nucleus is a well-documented pharmacophore in scientific literature. Derivatives of this structure have demonstrated significant research potential as acetylcholinesterase inhibitors , which are relevant to the study of neurodegenerative conditions . Furthermore, benzothiazole-based compounds have shown promise in research as antioxidant agents , with studies indicating their ability to scavenge free radicals and potentially counteract oxidative stress, a factor in pathologies like Alzheimer's disease . Other research avenues for similar compounds include their evaluation as selective anti-inflammatory and analgesic agents targeting cyclooxygenase (COX) enzymes , and as antibacterial agents with potential inhibitory activity against bacterial enzymes like dihydrofolate reductase (DHFR) . The specific mechanism of action for (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholino)methanone will be dependent on the research context and biological target. Researchers are encouraged to explore its properties across these and other experimental models. Handling and Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-17(20-8-10-22-11-9-20)12-4-3-7-18-15(12)16-19-13-5-1-2-6-14(13)23-16/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLDDVZFFNSZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholino)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholino)methanone typically involves the reaction of benzo[d]thiazole derivatives with pyridine and morpholine. The process can be optimized through various synthetic routes, including:

  • Nucleophilic Substitution Reactions : Utilizing nucleophiles such as morpholine to form the desired compound.
  • Multi-step Synthesis : Involves initial formation of benzo[d]thiazole derivatives followed by coupling with pyridine derivatives.

Antimicrobial Activity

Research has indicated that compounds similar to (2-(benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholino)methanone exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity Type
Compound A46.9Antibacterial
Compound B5.8Antifungal

These findings suggest that modifications in the structure can enhance antimicrobial efficacy, making these compounds potential candidates for antibiotic development .

Anticonvulsant Effects

Studies have demonstrated that thiazole and pyridine derivatives possess anticonvulsant properties. For example, a related compound showed an effective dose (ED50) of 18.4 mg/kg in animal models, indicating a potential therapeutic role in epilepsy treatment .

CompoundED50 (mg/kg)Protection Index
Compound C18.49.2

This highlights the relevance of structural features in determining anticonvulsant activity .

Cancer Treatment

Compounds containing the benzo[d]thiazole moiety have been investigated for their cytotoxic effects against various cancer cell lines:

  • HepG2 : Liver cancer
  • MDA-MB-231 : Breast cancer

In vitro studies revealed that certain derivatives inhibited cancer cell proliferation significantly, suggesting their potential as anticancer agents.

Cell LineIC50 (µM)
HepG222.6
MDA-MB-2311.4

These results indicate that further exploration into structure-activity relationships could yield effective cancer therapeutics .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders beyond epilepsy, including anxiety and depression, due to its interaction with sigma receptors .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of benzo[d]thiazole derivatives:

  • Antidepressant Activity : A study synthesized multiple derivatives and evaluated their effects in forced swimming tests, revealing significant antidepressant properties for specific compounds .
  • Antimicrobial Screening : Another research effort focused on synthesizing thiazole-based compounds which exhibited varying degrees of antimicrobial activity against clinical isolates .

Mechanism of Action

The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Key Compounds:

(2-(1H-Pyrrol-2-yl)benzo[d]oxazol-6-yl)(morpholino)methanone (Compound 36) Structure: Replaces benzo[d]thiazole with benzo[d]oxazole and incorporates a pyrrole substituent. Activity: Demonstrates superior AChE inhibition (Ki: 7.74 ± 0.75 nM) compared to tacrine (TAC; Ki: 95.21 ± 11.87 nM). The benzo[d]oxazole group enhances binding to the catalytic anionic site (CAS) of AChE .

Acrylonitrile Derivatives with Benzo[d]thiazole Moieties Structure: Feature acrylonitrile-linked benzo[d]thiazoles (e.g., (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles). Activity: Exhibit antioxidant properties and moderate AChE inhibition. The acrylonitrile group contributes to radical scavenging, which may synergize with cholinesterase inhibition in AD treatment .

Anti-Inflammatory Derivatives ():

  • N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides Structure: Morpholino group attached via an ethylamino linker. Activity: Demonstrated anti-inflammatory effects via COX-2 inhibition. The ethylamino spacer enhances membrane permeability compared to direct methanone linkages . Comparison: The target compound’s methanone group may reduce cellular uptake but increase selectivity for enzymatic targets like AChE due to rigid binding .

Discussion and Implications

The target compound’s benzo[d]thiazole-pyridine-morpholino architecture combines features of high-affinity AChE inhibitors (e.g., Compound 36) and bioactivity-enhancing heterocycles.

  • Advantages: Benzo[d]thiazole’s sulfur atom may improve AChE binding over oxazole derivatives . Morpholino methanone enhances metabolic stability compared to acrylonitrile-based compounds .
  • Limitations: Potential reduced bioavailability due to the methanone group’s rigidity, necessitating formulation optimization.

Further studies are required to validate enzyme kinetics and in vivo efficacy.

Biological Activity

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholino)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzo[d]thiazole moiety linked to a pyridine ring and a morpholino group. The structural configuration is crucial for its interaction with biological targets, which can include enzymes and receptors.

The mechanism of action involves the compound's ability to interact with specific molecular targets, modulating their activity. The benzo[d]thiazole and pyridine rings are known to engage with various enzymes and receptors, potentially leading to inhibition or activation pathways that result in therapeutic effects.

Biological Activity Overview

Research indicates that (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholino)methanone exhibits several biological activities, including:

  • Antitumor Activity : Compounds featuring similar structures have shown promising results against various cancer cell lines. For instance, thiazole derivatives have been reported to exhibit significant cytotoxicity against human glioblastoma and melanoma cells, with IC50 values indicating potent activity .
  • Anticonvulsant Effects : Some thiazole-containing compounds have demonstrated anticonvulsant properties in preclinical studies. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance anticonvulsant efficacy .
  • Antibacterial Properties : Research has shown that thiazole derivatives possess antibacterial activity against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens in healthcare settings .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntitumorSignificant cytotoxicity against cancer cell lines
AnticonvulsantPositive effects in seizure models
AntibacterialEffective against multi-drug resistant bacteria

Case Studies

  • Antitumor Activity Study : A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results indicated that certain modifications led to enhanced potency, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
  • Anticonvulsant Activity Evaluation : A series of thiazole-integrated compounds were tested for their anticonvulsant properties using animal models. The most effective compounds eliminated tonic extensor phases in seizures, showcasing their potential as therapeutic agents for epilepsy .
  • Antibacterial Efficacy Assessment : A recent study assessed the antibacterial activity of various thiazole derivatives against resistant strains. Compounds showed inhibition zones comparable to established antibiotics, highlighting their potential as new antibacterial agents .

Q & A

Q. What are the optimized synthetic routes for (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholino)methanone, and how are reaction conditions tailored for high yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Coupling of benzo[d]thiazole-2-carboxylic acid derivatives with aminopyridine intermediates via amide bond formation.
  • Step 2: Introduction of the morpholino group through nucleophilic substitution or coupling reactions.
    Optimization strategies :
  • Catalysts : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 352.12) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial Screening : Broth microdilution assays determine Minimum Inhibitory Concentrations (MICs) against Gram-positive/negative bacteria (e.g., MIC = 2–8 µg/mL for S. aureus) .
  • Enzyme Inhibition : Fluorescence-based assays quantify IC₅₀ values against target enzymes (e.g., COX-2) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity?

  • Methodology : B3LYP/6-31G* calculations optimize geometry and compute HOMO-LUMO gaps (e.g., ΔE = 4.2 eV), indicating electrophilic/nucleophilic sites .
  • Reactivity Insights : Electron-deficient benzo[d]thiazole regions favor nucleophilic attacks, while the morpholino group enhances solubility and hydrogen bonding .

Q. How do structural modifications (e.g., substituent variation) influence structure-activity relationships (SAR)?

  • Key Findings :
    • Morpholino Group : Replacing morpholino with piperidine reduces solubility but increases lipophilicity (logP from 1.8 to 2.5) .
    • Benzo[d]thiazole Modifications : Fluorination at C-5 improves antimicrobial activity (MIC reduced by 50%) .
  • Design Strategy : Use QSAR models to prioritize substituents with favorable steric/electronic profiles .

Q. What crystallographic techniques resolve ambiguities in molecular conformation?

  • Single-Crystal X-ray Diffraction : SHELX software refines bond lengths (e.g., C-N = 1.33 Å) and dihedral angles (e.g., 12° between benzo[d]thiazole and pyridine planes) .
  • Contradiction Resolution : Discrepancies between computational and experimental bond angles (e.g., 2° deviation) are addressed via hybrid functional adjustments in DFT .

Q. How does the compound interact with biological targets at the molecular level?

  • Docking Studies : AutoDock Vina simulations reveal hydrogen bonding between the morpholino oxygen and Ser530 of COX-2 (binding energy = -9.2 kcal/mol) .
  • MD Simulations : 100-ns trajectories show stable binding to DNA gyrase, with RMSD < 2.0 Å .

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